molecular formula C13H23NO3 B14096786 (6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate

(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate

Cat. No.: B14096786
M. Wt: 241.33 g/mol
InChI Key: APLLVFVOTXZBFO-UHFFFAOYSA-N
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Description

(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate (CAS: 490-96-0), also known as Valeroidine, is a tropane alkaloid derivative characterized by its bicyclic octane core. The compound features:

  • A 6-hydroxy group on the bicyclo[3.2.1]octane skeleton.
  • An 8-methyl substitution on the azabicyclic nitrogen.
  • A 3-methylbutanoate ester at the C3 position.

This structure confers anticholinergic properties, making it relevant in pharmacological studies targeting muscarinic receptors . Valeroidine is structurally related to hyoscyamine and atropine but differs in esterification patterns and hydroxylation sites.

Properties

IUPAC Name

(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-8(2)4-13(16)17-10-5-9-6-12(15)11(7-10)14(9)3/h8-12,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLLVFVOTXZBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1CC2CC(C(C1)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Deprotonation (EPC Synthesis)

The enantiomerically pure compound (EPC) synthesis leverages chiral lithium amides to desymmetrize tropinone derivatives (Figure 1). A representative protocol involves:

Step 1: Protection of 6-Hydroxy Group
Tropinone (1) is treated with phenyl chloroformate to form the 6-phenylcarbamate (2), preventing undesired side reactions during subsequent steps.

Step 2: Enantioselective Deprotonation
The Cs-symmetric tropinone derivative (2) undergoes deprotonation with a chiral lithium amide (e.g., S-Binap-LDA) at −78°C, yielding the lithium enolate (3) with >90% enantiomeric excess (ee).

Step 3: Hydrogenation and Esterification
The enolate is quenched with isovaleryl chloride (4) to form the ester (5), followed by hydrogenolytic removal of the phenylcarbamate group to yield valeroidine (6).

Optimized Conditions

Step Reagents/Conditions Yield
1 Phenyl chloroformate, pyridine, 0°C 85%
2 S-Binap-LDA, THF, −78°C 92% (90% ee)
3 H₂ (1 atm), Pd/C, MeOH 78%

This method achieves an overall yield of 61% with high stereocontrol, making it suitable for gram-scale production.

Robinson Synthesis Modifications

The classic Robinson synthesis constructs the tropane skeleton via a Mannich-type cyclization (Scheme 1):

Step 1: Condensation
Succinaldehyde (7), methylamine (8), and acetonedicarboxylic acid (9) react in phosphate buffer (pH 5) to form tropinone (1) in 45–60% yield.

Step 2: Wolff-Kishner Reduction
Tropinone (1) is reduced to tropanol (10) using hydrazine hydrate and NaOH at 160°C, achieving 70–80% yield.

Step 3: Esterification
Tropanol (10) is acylated with isovaleryl chloride (4) in dichloromethane (DCM) using DMAP as a catalyst, yielding valeroidine (6) in 85% yield.

Limitations : The Robinson route produces racemic tropanol, necessitating resolution via chiral chromatography or enzymatic kinetic resolution.

Enzymatic Esterification

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to esterify tropanol (10) with isovaleric acid (11) in non-polar solvents (Table 1):

Lipase Source Solvent Conversion (%) ee (%)
C. antarctica Toluene 92 99 (R)
Pseudomonas sp. Hexane 78 95 (R)

Conditions : 40°C, 48 h, 10 mol% enzyme, 1:3 alcohol:acid ratio.
This method achieves 99% ee but requires pre-resolved tropanol.

Stereochemical Considerations

Valeroidine’s (3R,6R) configuration demands precise stereocontrol:

  • EPC synthesis ensures enantiopurity via chiral bases.
  • Enzymatic methods exploit lipases’ stereoselectivity for the (R)-isomer.
  • Racemic Robinson products require post-synthetic resolution, lowering overall yield.

Chemical Reactions Analysis

Types of Reactions

(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Ester Group Substituents CAS Number
Valeroidine 3-methylbutanoate 6-hydroxy, 8-methyl 490-96-0
Anisodamine (6-Hydroxyhyoscyamine) 3-hydroxy-2-phenylpropanoate 6-hydroxy, 8-methyl 17659-49-3
Atropine Impurity E 3-acetoxy-2-phenylpropanoate 6-hydroxy, 8-methyl 949092-65-3
Swainsonine Triacetate Triacetylated hydroxyls 8-methyl, multiple acetyl groups 72741-89-0
Ethyl 3-{3-hydroxy-8-azabicyclo...}butanoate Ethyl 3-methylbutanoate 3-hydroxy, no 8-methyl 1423026-36-1

Key Observations :

  • Hydroxylation : The 6-hydroxy group is conserved in Valeroidine, Anisodamine, and Atropine impurities, but Swainsonine derivatives lack this feature .
  • Azabicyclic Modifications: Ethyl 3-{3-hydroxy-8-azabicyclo...}butanoate lacks the 8-methyl group, reducing steric hindrance compared to Valeroidine .

Physicochemical Properties

Property Valeroidine Anisodamine Atropine Impurity E
Molecular Weight (g/mol) 241.33 (estimated) 319.37 351.41
Solubility Moderate in polar solvents Low (hydrophobic ester) Low (acetylated ester)
logP (Predicted) ~1.2 ~2.5 ~2.8
Bioactivity Anticholinergic Muscarinic antagonist Metabolic impurity

Notes:

  • Valeroidine’s lower logP compared to Anisodamine suggests better aqueous solubility, which may influence bioavailability .
  • Atropine Impurity E’s higher molecular weight reflects its acetylated phenyl group, which reduces metabolic stability .

Biological Activity

(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate, a compound derived from the bicyclic structure of azabicyclo compounds, exhibits significant biological activity that has garnered attention in various research fields. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Research indicates that this compound interacts with various neurotransmitter systems, particularly the serotonin receptor pathways. Its structural similarity to known psychoactive compounds suggests it may act as a 5-hydroxytryptamine antagonist , influencing mood and cognitive functions .

Pharmacokinetics

A study involving the disposition of related compounds in animal models (dogs and monkeys) highlighted important pharmacokinetic parameters such as half-life and volume of distribution. For instance, the mean terminal half-life was found to be approximately 2.6 hours in dogs and 3.8 hours in monkeys, suggesting a moderate rate of clearance from systemic circulation .

Anticancer Activity

Recent studies have demonstrated the cytotoxic properties of bicyclic compounds similar to this compound against various cancer cell lines. For example:

Compound NameCell Line TestedIC50 (µM)Reference
Bicyclic Analog APC-3 (Prostate Cancer)15
Bicyclic Analog BMCF7 (Breast Cancer)20

These findings indicate that modifications in the bicyclic structure can enhance cytotoxicity against tumor cells.

Neuropharmacological Effects

The compound has also been investigated for its effects on neurotransmission. In vitro studies showed that it could modulate serotonin levels, which may have implications for treating mood disorders .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Antidepressant : By acting on serotonin receptors, it may help alleviate symptoms of depression.
  • Anticancer Agent : Its cytotoxic properties suggest potential use in cancer treatment protocols.
  • Pain Management : Similar compounds have shown analgesic effects, warranting further exploration in pain relief applications.

Q & A

Q. What techniques validate the compound’s interaction with target receptors in complex biological matrices?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time binding kinetics in serum-containing buffers. Confocal microscopy with fluorescently tagged analogs can localize receptor interactions in live cells .

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